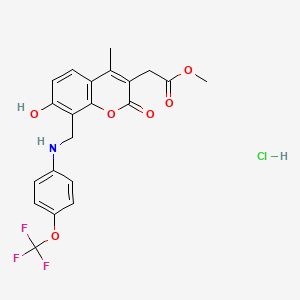
C21H19ClF3NO6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C21H19ClF3NO6 is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C21H19ClF3NO6 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile, often facilitated by polar aprotic solvents and strong bases.
Oxidation reactions: These reactions are used to introduce oxygen-containing functional groups, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Fluorination reactions:
Industrial Production Methods
Industrial production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, and the use of efficient catalysts to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
C21H19ClF3NO6: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert certain functional groups into their corresponding reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
C21H19ClF3NO6: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C21H19ClF3NO6 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
C21H19ClF3NO6: can be compared with other similar compounds based on its structure and properties. Similar compounds may include:
C21H19ClF3NO5: Differing by one oxygen atom, this compound may have similar but distinct chemical and biological properties.
C21H19ClF3NO7: With an additional oxygen atom, this compound may exhibit different reactivity and applications.
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H19ClF3NO6 |
|---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[[4-(trifluoromethoxy)anilino]methyl]chromen-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C21H18F3NO6.ClH/c1-11-14-7-8-17(26)16(19(14)30-20(28)15(11)9-18(27)29-2)10-25-12-3-5-13(6-4-12)31-21(22,23)24;/h3-8,25-26H,9-10H2,1-2H3;1H |
InChI Key |
UNBKFCSLXCXHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CNC3=CC=C(C=C3)OC(F)(F)F)O)CC(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















